N2-Trityl-Valsartan Benzyl Ester
Description
Properties
Molecular Formula |
C50H49N5O3 |
|---|---|
Molecular Weight |
768.0 g/mol |
IUPAC Name |
benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C50H49N5O3/c1-4-5-30-46(56)54(47(37(2)3)49(57)58-36-39-20-10-6-11-21-39)35-38-31-33-40(34-32-38)44-28-18-19-29-45(44)48-51-53-55(52-48)50(41-22-12-7-13-23-41,42-24-14-8-15-25-42)43-26-16-9-17-27-43/h6-29,31-34,37,47H,4-5,30,35-36H2,1-3H3/t47-/m0/s1 |
InChI Key |
OIPOLXQMMUTULK-MFERNQICSA-N |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[C@@H](C(C)C)C(=O)OCC7=CC=CC=C7 |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Formation of L-Valine Benzyl Ester Hydrochloride
- Reactants: L-valine, benzyl alcohol, thionyl chloride
- Solvent: Organic solvent (e.g., toluene or dimethylbenzene)
- Conditions: Ambient temperature, 20–24 hours reaction time
- Mechanism: Acid-catalyzed esterification via in situ formation of acid chloride intermediate
- Yield: Typically high (>90%)
This step produces the benzyl ester hydrochloride salt of L-valine, which serves as a key intermediate for subsequent reactions.
Nucleophilic Substitution to Install N2-Trityl-Tetrazole Group
- Reactants: L-valine benzyl ester hydrochloride, 2-(N'-trityl-tetrazole-5-yl)-biphenyl derivative (often referred to as BBTT)
- Conditions: Alkaline environment (pH control), temperature range -10 °C to 60 °C, reaction time 4–40 hours
- Solvent: Organic solvent compatible with nucleophilic substitution (e.g., dimethylbenzene)
- Mechanism: Nucleophilic substitution on the biphenyl moiety by the amino group of the valine ester, with trityl group protecting the tetrazole nitrogen
- Yield: High, often >85%
This step introduces the trityl-protected tetrazole ring, which is crucial for stability and selectivity in later steps.
Acylation with Valeryl Chloride (or n-Amyl Chloride)
- Reactants: N2-Trityl-tetrazole valine benzyl ester, valeryl chloride or n-amyl chloride
- Catalyst/Base: Acid binding agents such as diisopropylethylamine (DIPEA)
- Conditions: Temperature range -20 °C to 40 °C, reaction time 2–10 hours
- Solvent: Organic solvent (e.g., toluene, xylene)
- Mechanism: Acylation of the secondary amine of the valine moiety to form the valeryl amide
- Yield: Typically 85–90%
This step completes the intermediate structure of N2-Trityl-Valsartan Benzyl Ester, ready for further processing or deprotection.
Reaction Optimization and Challenges
| Challenge | Cause | Mitigation Strategy |
|---|---|---|
| Trityl group hydrolysis | Moisture or acidic conditions | Use anhydrous solvents, inert atmosphere |
| Premature benzyl ester hydrolysis | Basic conditions or prolonged exposure | Maintain neutral to mildly acidic pH, avoid strong bases |
| Byproduct formation | Over-acylation, oligomerization | Use stoichiometric control, low temperature (<0 °C) during coupling |
| Low yield in acylation | High boiling solvents, elevated temperature | Use milder solvents and optimize temperature |
The trityl protecting group is sensitive to hydrolysis, requiring careful control of moisture and pH during synthesis. The benzyl ester group is prone to saponification under basic conditions, so reaction media are typically kept neutral or slightly acidic to preserve the ester functionality.
Analytical Characterization
The following analytical techniques are commonly employed to confirm the structure and purity of this compound:
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm functional groups and substitution pattern | Aromatic protons of trityl group at δ 7.2–7.4 ppm; benzyl CH₂ singlet at δ 5.1–5.3 ppm |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak at m/z 767.96 (C50H49N5O3) |
| Infrared Spectroscopy (IR) | Functional group identification | Ester carbonyl stretch ~1740 cm⁻¹; trityl C-H bending 700–750 cm⁻¹ |
| Chromatography (HPLC/LC-MS) | Purity and impurity profiling | Single major peak with retention time consistent with standard |
These techniques ensure the intermediate meets quality requirements for further pharmaceutical processing.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Esterification | L-Valine + Benzyl alcohol + Thionyl chloride | Ambient temp, 20–24 h | >90 | Produces valine benzyl ester hydrochloride |
| 2 | Nucleophilic substitution | Valine benzyl ester hydrochloride + BBTT | Alkaline, -10 to 60 °C, 4–40 h | >85 | Introduces trityl-protected tetrazole |
| 3 | Acylation | Intermediate + Valeryl chloride + DIPEA | -20 to 40 °C, 2–10 h | 85–90 | Forms this compound |
Research Findings and Applications
- The trityl group provides steric protection to the tetrazole nitrogen, enhancing intermediate stability during synthesis.
- Benzyl esterification improves lipophilicity and facilitates purification but requires careful control to avoid hydrolysis.
- The one-pot synthesis approach combining these steps reduces solvent use and environmental impact while improving overall yield and selectivity.
- This intermediate is critical in pharmaceutical impurity profiling and regulatory filings, serving as a reference standard for valsartan-related compounds.
Chemical Reactions Analysis
N2-Trityl-Valsartan Benzyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide.
Hydrolysis: Acidic or basic conditions can hydrolyze the ester group to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N2-Trityl-Valsartan Benzyl Ester is a compound used in scientific research, particularly in the pharmaceutical industry . Its primary application lies in the context of Valsartan, a well-known drug used to treat hypertension .
Scientific Research Applications
Valsartan Impurity Profiling: this compound is used in Valsartan impurity profiling to adhere to the guidelines and threshold values established by pharmacopoeial guidelines, the FDA, and drug legislation .
Reference Standard: this compound can be employed as a secondary or working standard . To comply with FDA regulations and guidelines, internal validation may be necessary .
ANDA Filing and Toxicity Studies: this compound is used in Abbreviated New Drug Application (ANDA) filings to the FDA and in toxicity studies of drug formulations .
Valsartan Synthesis Valsartan can be synthesized through multiple reaction steps involving L-valine benzyl ester hydrochloride, 4-bromomethyl-2'-cyanobiphenyl, and valeryl chloride . Other methods involve reacting 2'-tetrazolylbiphenyl-4-carbaldehyde with (L)-valine benzyl ester hydrochloride, followed by acylation with valeryl chloride . this compound appears as an intermediate in these processes .
Mechanism of Action
The mechanism of action of N2-Trityl-Valsartan Benzyl Ester is closely related to that of valsartan. Valsartan is an angiotensin II receptor blocker that selectively binds to the angiotensin receptor 1 (AT1), preventing angiotensin II from exerting its hypertensive effects . This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium . The compound’s molecular targets include the AT1 receptor and pathways involved in the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: The benzyl ester group increases lipophilicity, as seen in simpler esters like benzyl acetate (C9H10O2), which is a hydrophobic liquid . N2-Trityl-Valsartan’s trityl group further reduces aqueous solubility compared to non-tritylated analogs .
- Stability : Benzyl esters are prone to saponification (hydrolysis) under basic conditions, as demonstrated in heparin benzyl ester depolymerization studies . However, the trityl group may mitigate degradation by sterically shielding reactive sites .
- Thermal Behavior : Starch-g-poly(benzyl) esters show enhanced thermal stability due to hydrophobic benzyl groups , suggesting similar benefits for N2-Trityl-Valsartan.
Pharmacological Activity
- Prodrug Potential: Benzyl esters (e.g., Valsartan Benzyl Ester) are often prodrugs, improving membrane permeability before enzymatic hydrolysis to the active acid form .
- Trityl Group Impact : The trityl group is typically removed during synthesis, implying N2-Trityl-Valsartan is an intermediate rather than an active drug. This contrasts with candesartan trityl analogs, which retain activity .
- Metabolites : 4-Oxo Valsartan Benzyl Ester is identified as a metabolite, highlighting its role in degradation pathways .
Research Findings and Discussion
- Stability Advantage : The trityl group in N2-Trityl-Valsartan likely enhances synthetic yield by preventing side reactions, a strategy validated in candesartan synthesis .
- Impurity Profiles : Valsartan-related impurities (e.g., Impurity B, Related Compound C) underscore the importance of controlled esterification and purification .
- Comparative Bioactivity: Non-tritylated esters like Valsartan Benzyl Ester show prodrug behavior, while tritylated analogs primarily serve as synthetic intermediates .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N2-Trityl-Valsartan Benzyl Ester, and what reaction conditions optimize yield?
- Answer : The synthesis typically involves two key steps: (1) trityl protection of the tetrazole moiety and (2) benzyl esterification of the carboxylic acid group. For benzyl ester formation, mild acid catalysis (e.g., HCl or H₂SO₄) achieves ~85% yield under ambient conditions . Alternatively, esterification with benzyl bromide using Cs₂CO₃ as a base in ethanol yields 50%, suggesting base selection and solvent polarity critically influence efficiency . The trityl group is introduced via nucleophilic substitution with trityl chloride in anhydrous dichloromethane, requiring inert conditions to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the trityl group (distinct aromatic protons at δ 7.2–7.4 ppm) and benzyl ester (characteristic singlet for benzyl CH₂ at δ 5.1–5.3 ppm). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 767.96 (C₅₀H₄₉N₅O₃) . Infrared (IR) spectroscopy identifies ester carbonyl stretching (~1740 cm⁻¹) and trityl C-H out-of-plane bending (700–750 cm⁻¹) .
Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?
- Answer : Common issues include:
- Trityl Deprotection : Hydrolysis of the trityl group under acidic conditions. Mitigation: Use anhydrous solvents and avoid prolonged exposure to moisture .
- Ester Hydrolysis : Premature cleavage of the benzyl ester in basic media. Mitigation: Optimize reaction pH (neutral to mildly acidic) and avoid strong bases .
- Byproduct Formation : Dimers or oligomers from ester cross-reactivity. Mitigation: Use stoichiometric control and low temperatures (<0°C) during coupling steps .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields for benzyl esterification reactions involving trityl-protected intermediates?
- Answer : Yield variations (e.g., 50% vs. 85% for esterification ) arise from differences in catalysts, solvent polarity, and steric hindrance from the trityl group. To reconcile
- Catalyst Screening : Compare acid (e.g., H₂SO₄) vs. base (e.g., Cs₂CO₃) catalysis under identical conditions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity by stabilizing transition states.
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps .
Q. What strategies are recommended for optimizing the removal of the trityl protecting group without compromising the benzyl ester moiety?
- Answer : The trityl group is typically removed via hydrogenolysis (H₂/Pd-C) or mild acidolysis (e.g., 1% TFA in DCM). To preserve the benzyl ester:
- Selective Deprotection : Use diluted TFA (0.5–1%) at 0°C to minimize ester hydrolysis.
- Catalytic Transfer Hydrogenation : Replace H₂ with ammonium formate to reduce reaction aggressiveness .
- Real-Time Monitoring : Use LC-MS to detect premature ester cleavage and adjust conditions dynamically .
Q. How does the steric bulk of the trityl group influence the reactivity of the benzyl ester in subsequent synthetic steps?
- Answer : The trityl group’s steric hindrance reduces nucleophilic attack on the benzyl ester, slowing hydrolysis but also impeding desired reactions (e.g., amidations). Solutions include:
- Temporary Protection : Introduce a more labile protecting group (e.g., Fmoc) for intermediates requiring further functionalization.
- Microwave-Assisted Synthesis : Enhance reaction rates by increasing thermal energy to overcome steric barriers .
Q. In kinetic studies, how can researchers differentiate between hydrolysis of the benzyl ester and other degradation pathways under physiological conditions?
- Answer : Use isotopic labeling (e.g., deuterated benzyl groups) or tandem mass spectrometry to track specific cleavage products. For example:
- Hydrolysis : Detects benzoic acid derivatives via LC-MS/MS.
- Enzymatic Degradation : Incubate with esterase inhibitors (e.g., PMSF) to distinguish enzyme-mediated vs. spontaneous hydrolysis .
- pH Profiling : Compare degradation rates at pH 7.4 (physiological) vs. pH 2.0 (gastric) to identify pH-sensitive pathways .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate reaction conditions (e.g., solvent purity, catalyst grade) when comparing literature data. Reproducibility issues may stem from undocumented variables like trace moisture .
- Stability Protocols : Store this compound at 2–8°C under argon to prevent oxidation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
